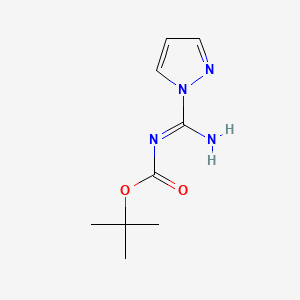

N-Boc-1H-pyrazole-1-carboxamidine

Descripción general

Descripción

N-Boc-1H-pyrazole-1-carboxamidine is a useful research compound. Its molecular formula is C9H14N4O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Boc-1H-pyrazole-1-carboxamidine, also known as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₄O₄ |

| Molecular Weight | 310.35 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 86-90 °C |

| CAS Number | 152120-54-2 |

This compound is characterized by the presence of two Boc (tert-butyloxycarbonyl) groups, which contribute to its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with Boc anhydride in the presence of a base such as sodium hydride. This reaction facilitates the introduction of the Boc protecting groups, enhancing the compound's stability during biological evaluations .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies have demonstrated its efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed that compounds derived from this compound showed minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial properties .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall biosynthesis. This inhibition disrupts the structural integrity of bacterial cells, leading to cell lysis and death. Additionally, its guanidine-like structure may facilitate interactions with various biological targets, enhancing its therapeutic potential .

Case Study 1: Antibacterial Activity

In a study published in BMC Chemistry, researchers synthesized derivatives of this compound and evaluated their antibacterial activities against resistant bacterial strains. The results showed that one derivative exhibited an EC50 value of 11 µM against MRSA, highlighting the compound's potential as a lead for antibiotic development .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of this compound. The compound was tested against HIV and demonstrated inhibitory effects on viral replication at concentrations that were non-toxic to host cells. This suggests a promising avenue for further research into its use as an antiviral agent .

Propiedades

IUPAC Name |

tert-butyl N-(pyrazole-1-carboximidoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSFMHYSWZUENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=N)N1C=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-dimethylaminopyridine (DMAP) in the synthesis of N,N,N′-tri-Boc-1H-pyrazole-1-carboxamidine (PT)?

A1: While the article doesn't explicitly state the role of DMAP [], it's likely acting as a nucleophilic catalyst in the reaction. DMAP can activate the di-tert-butyl dicarbonate towards nucleophilic attack by N-Boc-1H-pyrazole-1-carboxamidine, facilitating the formation of PT.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.